(2-Ethyl-1,3-thiazol-4-yl)methanol
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Overview
Description
(2-Ethyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C6H9NOS. It is a thiazole derivative, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-ethylthiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2-Ethyl-1,3-thiazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (2-Ethyl-1,3-thiazol-4-yl)methanol, known for its aromaticity and diverse biological activities.
2-Methyl-1,3-thiazol-4-yl)methanol: A similar compound with a methyl group instead of an ethyl group, exhibiting similar but slightly different biological activities.
4-Methyl-1,3-thiazol-2-yl)methanol: Another thiazole derivative with a different substitution pattern, leading to unique chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group at the 2-position of the thiazole ring influences its interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZHQRCFCRJSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937663-77-9 |
Source
|
Record name | (2-ethyl-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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